5-Iodo-1H-indazole-3-carboxylic acid
Overview
Description
5-Iodo-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family, characterized by the presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-iodo-1h-indazole-3-carboxylic acid, are known to be effective hinge-binding fragments and have been demonstrated to bind effectively with the hinge region of tyrosine kinase .
Mode of Action
For instance, in the case of tyrosine kinase, the binding of an indazole derivative can inhibit the kinase activity, leading to a decrease in phosphorylation of downstream proteins .
Biochemical Pathways
Given its potential interaction with tyrosine kinase, it can be inferred that it may affect pathways involving this enzyme, such as the mapk/erk pathway or the pi3k/akt pathway .
Result of Action
Based on its potential interaction with tyrosine kinase, it can be inferred that it may lead to a decrease in the phosphorylation of downstream proteins, potentially affecting cell proliferation and survival .
Action Environment
It is known that factors such as ph and temperature can affect the stability and activity of many compounds .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which this compound belongs, are known to be involved in a variety of medicinal applications as kinase inhibitors .
Molecular Mechanism
It is known that indazole derivatives can act as kinase inhibitors
Temporal Effects in Laboratory Settings
5-Iodo-1H-indazole-3-carboxylic acid is a solid compound that is stored at -20° C . Its melting point is predicted to be 178.36° C, and its boiling point is approximately 512.1° C at 760 mmHg . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-indazole-3-carboxylic acid typically involves the iodination of 1H-indazole-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of deiodinated indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
5-Iodo-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-indazole-3-carboxylic acid: Lacks the iodine atom at the 5-position.
5-Bromo-1H-indazole-3-carboxylic acid: Contains a bromine atom instead of iodine.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness: 5-Iodo-1H-indazole-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
5-iodo-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNCSJMDOUQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618320 | |
Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-97-0 | |
Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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